molecular formula C15H12N2O2S2 B6623146 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole

4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole

Cat. No. B6623146
M. Wt: 316.4 g/mol
InChI Key: LDGDVMIPFLWPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole, also known as MPT0G211, is a novel compound with potential therapeutic applications. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Mechanism of Action

The mechanism of action of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in cell growth, proliferation, and survival, and is often over-activated in cancer cells. 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits this pathway by binding to the ATP-binding site of Akt and mTOR, thereby preventing their activation.
Biochemical and Physiological Effects:
4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process by which tumors develop new blood vessels to support their growth. 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has also been shown to enhance the effectiveness of chemotherapy drugs in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole is that it has shown promising anti-cancer activity in vitro and in vivo. It also has a well-defined mechanism of action, which makes it an attractive target for further research. However, one limitation of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole. One direction is to study its efficacy in combination with other chemotherapy drugs in animal models. Another direction is to study its safety and efficacy in clinical trials in humans. Additionally, further studies are needed to understand its mechanism of action and potential side effects. Overall, 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has shown promising anti-cancer activity and is a potential candidate for further research and development.

Synthesis Methods

The synthesis of 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole involves the reaction of 3-methylsulfonylphenyl hydrazine and 2-bromo-4-(pyridin-4-yl)thiazole in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to obtain pure 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole. This synthesis method has been optimized to produce high yields of pure 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole.

Scientific Research Applications

4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole has been studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits the growth of cancer cells, including lung cancer, breast cancer, and colon cancer cells. In vivo studies have also shown that 4-(3-Methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole inhibits tumor growth and metastasis in animal models.

properties

IUPAC Name

4-(3-methylsulfonylphenyl)-2-pyridin-4-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2S2/c1-21(18,19)13-4-2-3-12(9-13)14-10-20-15(17-14)11-5-7-16-8-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGDVMIPFLWPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2=CSC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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